1H and 13C NMR spectral reference data for 1-Benzylazepan-4-one hydrochloride
1H and 13C NMR spectral reference data for 1-Benzylazepan-4-one hydrochloride
An in-depth structural elucidation of 1-Benzylazepan-4-one hydrochloride requires moving beyond simple peak matching. As a 7-membered heterocyclic building block heavily utilized in the synthesis of spirocyclic diamines and pyrazole scaffolds[1], its structural asymmetry and protonation state introduce specific nuances into its nuclear magnetic resonance (NMR) profile.
As a Senior Application Scientist, I have structured this guide to provide not only the reference data but the mechanistic causality behind the chemical shifts and the self-validating protocols required for reproducible characterization.
Mechanistic Rationale for NMR Shifts: Free Base vs. Hydrochloride Salt
The fundamental key to interpreting the NMR of 1-benzylazepan-4-one lies in its inherent ring asymmetry. Unlike the symmetric 6-membered 1-benzylpiperidin-4-one, the ketone in the 7-membered azepane ring is located at position 4. This creates two unequal paths from the nitrogen (N1) to the carbonyl (C4):
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Path A (Short): N(1) — C(2) — C(3) — C(4)=O
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Path B (Long): N(1) — C(7) — C(6) — C(5) — C(4)=O
The Impact of Protonation (Causality): In the free base form, the electron-donating nature of the tertiary amine shields the adjacent α -protons (H2 and H7), which typically overlap around 2.73 ppm in CDCl₃[2]. However, conversion to the hydrochloride salt yields a formal positive charge on the nitrogen (ammonium ion). The electronegativity of this N+ center exerts a powerful inductive electron-withdrawing effect (-I effect). This strongly deshields the α -protons (H2, H7, and the benzyl CH2 ), shifting them downfield by ~0.5 to 0.8 ppm. Conversely, in 13C NMR, protonation often induces a slight upfield shift (the β -effect) for the α -carbons due to steric compression and altered C-N bond polarization, while the C4 carbonyl remains anchored near 210 ppm[3].
Experimental Protocol: Self-Validating NMR Acquisition
To ensure high-fidelity data, the following methodology establishes a self-validating system where sample preparation choices directly prevent spectral artifacts, and 2D NMR is used to cross-verify 1D assignments[4].
Step-by-Step Methodology:
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Sample Preparation: Weigh 15–20 mg of 1-benzylazepan-4-one hydrochloride. Dissolve entirely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ).
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Causality: DMSO- d6 is chosen over CDCl₃ because its high dielectric constant efficiently disrupts the ionic lattice of the hydrochloride salt. Attempting this in CDCl₃ often leads to micelle formation or aggregation, causing severe peak broadening.
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Internal Referencing: Add 0.03% v/v Tetramethylsilane (TMS) to the solvent. Set the TMS signal strictly to 0.00 ppm.
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Causality: Hydrochloride salts can cause localized pH changes that drift solvent residual peaks; TMS provides an absolute zero reference.
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1 H NMR Acquisition: Acquire at 400 MHz or 500 MHz. Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the aliphatic protons, utilizing 16–32 scans.
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13 C NMR Acquisition: Acquire using proton decoupling (WALTZ-16 sequence).
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Causality: Crucially, set D1 to 2.5–3.0 seconds. The unprotonated quaternary carbons (C4 carbonyl and C-ipso of the benzyl group) lack dipole-dipole relaxation mechanisms from attached protons. A longer D1 ensures they fully relax and are visible above the noise floor over 1024 scans[4].
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Workflow for the NMR structural elucidation of 1-benzylazepan-4-one hydrochloride.
Quantitative Data: Spectral Assignments
The following tables summarize the expected spectral data for the hydrochloride salt. Because of the 7-membered ring's asymmetry, all five methylene groups in the azepane core are magnetically inequivalent.
Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6 )
| Position | Integration & Multiplicity | Chemical Shift (ppm) | Mechanistic Assignment Rationale |
| NH+ | 1H, br s | 10.50 - 10.80 | Highly deshielded due to positive charge and hydrogen bonding in DMSO. |
| Aromatic (Ph) | 5H, m | 7.40 - 7.65 | Standard phenyl multiplet; slightly downfield from free base due to N+ proximity. |
| Benzyl CH2 | 2H, s (or br d) | 4.35 | α to N+ and Phenyl. Strongly deshielded vs free base (~3.65 ppm)[2]. |
| C2- H2 | 2H, m | 3.30 - 3.50 | α to N+ . Part of the shorter 2-carbon path to the ketone. |
| C7- H2 | 2H, m | 3.20 - 3.40 | α to N+ . Part of the longer 3-carbon path. Overlaps closely with C2. |
| C3- H2 | 2H, m | 2.90 | α to C=O, β to N+ . Deshielded by both functional groups. |
| C5- H2 | 2H, m | 2.80 | α to C=O, γ to N+ . Less deshielded by the nitrogen than C3. |
| C6- H2 | 2H, m | 2.05 | β to N+ , β to C=O. The most shielded protons in the azepane system[2]. |
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6 )
| Position | Chemical Shift (ppm) | Carbon Type | Assignment Rationale |
| C4 (C=O) | 210.5 | Quaternary | Ketone carbonyl carbon[3]. |
| C-ipso (Ph) | 131.0 | Quaternary | Aromatic carbon directly attached to the benzyl CH2 . |
| C-ortho/meta | 128.5 - 130.5 | CH | Aromatic ring carbons. |
| C-para (Ph) | 128.8 | CH | Aromatic ring carbon. |
| Benzyl CH2 | 59.2 | CH2 | Deshielded aliphatic carbon bridging the phenyl ring and N+ . |
| C7 | 53.4 | CH2 | α to N+ . |
| C2 | 52.1 | CH2 | α to N+ . |
| C5 | 41.2 | CH2 | α to C=O. |
| C3 | 40.5 | CH2 | α to C=O. |
| C6 | 23.5 | CH2 | Furthest from electronegative atoms; lowest chemical shift. |
Structural Validation via 2D NMR (HMBC)
To establish absolute trustworthiness in the assignment of an asymmetric ring, the 1D data must be validated via 2D Heteronuclear Multiple Bond Correlation (HMBC)[4]. By optimizing the HMBC for long-range coupling constants ( nJCH = 8 Hz), we can map the exact connectivity.
The benzyl protons (~4.35 ppm) will show strong 3J -correlations to the C2 and C7 carbons, confirming the N-alkylation site. Concurrently, the H3 and H5 protons will show 2J -correlations to the C4 carbonyl (210.5 ppm), definitively anchoring the position of the ketone and proving the 2-carbon/3-carbon asymmetry of the ring.
Key HMBC correlations establishing the asymmetric connectivity of the azepanone core.
References
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ResearchGate. "Spirocyclic Diamine Scaffolds for Medicinal Chemistry".[Link]
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ACS Publications. "Chemistry of α -Oxoesters: A Powerful Tool for the Synthesis of Heterocycles". Chemical Reviews (2014).[Link]
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Australian Journal of Chemistry. "A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement".[Link]
